1,3,8-Trihydroxyanthraquinone
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Overview
Description
1,3,8-Trihydroxyanthraquinone is an organic compound that belongs to the class of trihydroxyanthraquinones. It is formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl (OH) groups . This compound is found in some microorganisms and in alcoholic extracts of the wood of the South American plant Senna reticulata, which is used in local folk medicine for liver problems and rheumatism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8-Trihydroxyanthraquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydroxylation of anthraquinone using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into anthrones or anthranols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated anthraquinone derivatives, anthrones, and anthranols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,8-Trihydroxyanthraquinone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,8-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways. It can induce DNA damage through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells . Additionally, it exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation .
Comparison with Similar Compounds
1,3,8-Trihydroxyanthraquinone is unique among its similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Chrysophanol (1,8-dihydroxy-3-methylanthraquinone): Known for its anti-inflammatory and anticancer properties.
Physcion (1,8-dihydroxy-3-methyl-6-methoxyanthraquinone): Exhibits antimicrobial and antioxidant activities.
Aloe-emodin (3-carbinol-1,8-dihydroxyanthraquinone): Studied for its potential therapeutic effects in various diseases.
Emodin (6-methyl-1,3,8-trihydroxyanthraquinone): Known for its wide range of biological activities, including diuretic, antibacterial, and anticancer effects.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
52431-74-0 |
---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,3,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)14(19)11-7(13(8)18)2-1-3-9(11)16/h1-5,15-17H |
InChI Key |
VVEKCQAFOLKNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origin of Product |
United States |
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